molecular formula C9H9BrN2O B12971207 5-Bromo-6-methoxy-3-methyl-1H-indazole

5-Bromo-6-methoxy-3-methyl-1H-indazole

Cat. No.: B12971207
M. Wt: 241.08 g/mol
InChI Key: VHZMWJKQVNJOFQ-UHFFFAOYSA-N
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Description

5-Bromo-6-methoxy-3-methyl-1H-indazole is a heterocyclic aromatic compound featuring an indazole core (a fused bicyclic structure with a five-membered ring containing two adjacent nitrogen atoms and a six-membered benzene ring). The substituents at positions 3 (methyl), 5 (bromo), and 6 (methoxy) modulate its electronic, steric, and physicochemical properties. Its bromine atom enhances reactivity for cross-coupling reactions, while the methoxy group may influence solubility and hydrogen-bonding interactions .

Properties

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

IUPAC Name

5-bromo-6-methoxy-3-methyl-2H-indazole

InChI

InChI=1S/C9H9BrN2O/c1-5-6-3-7(10)9(13-2)4-8(6)12-11-5/h3-4H,1-2H3,(H,11,12)

InChI Key

VHZMWJKQVNJOFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C(=CC2=NN1)OC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methoxy-3-methyl-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromo-2-nitroanisole with hydrazine hydrate, followed by cyclization to form the indazole ring. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods

Industrial production of 5-Bromo-6-methoxy-3-methyl-1H-indazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methoxy-3-methyl-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-6-methoxy-3-methyl-1H-indazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-6-methoxy-3-methyl-1H-indazole involves its interaction with specific molecular targets in cells. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain kinases involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of indazole derivatives allows for nuanced comparisons. Below, key analogs of 5-bromo-6-methoxy-3-methyl-1H-indazole are analyzed based on substituent patterns, physicochemical properties, and applications.

Structural Analogues and Substituent Effects

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications Reference
5-Bromo-6-fluoro-3-methyl-2H-indazole 5-Br, 6-F, 3-Me C₈H₆BrFN₂ 243.05 g/mol Higher lipophilicity due to fluorine; used in kinase inhibitor studies .
5-Bromo-3-iodo-6-methyl-1H-indazole 5-Br, 3-I, 6-Me C₈H₆BrIN₂ 336.96 g/mol Enhanced halogen bonding potential; explored in radiopharmaceuticals .
6-Bromo-3-ethyl-1H-indazole 6-Br, 3-Et C₉H₉BrN₂ 225.08 g/mol Ethyl group increases steric bulk; tested in anticancer scaffolds .
5-Bromo-3,7-dimethyl-1H-indazole 5-Br, 3-Me, 7-Me C₉H₉BrN₂ 225.08 g/mol Dual methyl groups enhance metabolic stability; used in enzyme inhibition assays .

Key Differences and Trends

  • Electronic Effects :

    • Methoxy vs. Fluoro (Position 6) : The methoxy group in 5-bromo-6-methoxy-3-methyl-1H-indazole provides electron-donating resonance effects, improving solubility in polar solvents. In contrast, the fluoro substituent in 5-bromo-6-fluoro-3-methyl-2H-indazole is electron-withdrawing, increasing lipophilicity and membrane permeability .
    • Bromo vs. Iodo (Position 5) : Iodo-substituted analogs (e.g., 5-bromo-3-iodo-6-methyl-1H-indazole) exhibit stronger halogen bonding, which is critical in crystal engineering and protein-ligand interactions .
  • Steric and Metabolic Stability :

    • Ethyl or additional methyl groups (e.g., in 6-bromo-3-ethyl-1H-indazole or 5-bromo-3,7-dimethyl-1H-indazole) enhance steric hindrance, reducing metabolic degradation. This property is advantageous in developing orally bioavailable drugs .
  • Reactivity :

    • Bromine at position 5 enables Suzuki-Miyaura cross-coupling reactions for functionalization, a feature shared across brominated indazoles. However, methoxy groups may require protection during synthetic modifications .

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